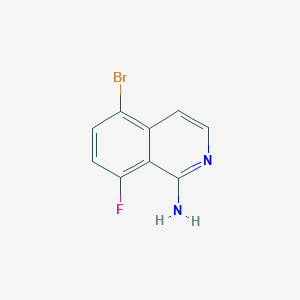

5-Bromo-8-fluoroisoquinolin-1-amine

Description

5-Bromo-8-fluoroisoquinolin-1-amine is a halogenated isoquinoline derivative with the molecular formula C₉H₆BrFN₂ and a molecular weight of 241.07 g/mol. The compound features a bromine atom at position 5, a fluorine atom at position 8, and an amine group at position 1 of the isoquinoline scaffold. These substituents confer distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science. Its synthesis typically involves halogenation and amination steps, though specific protocols are proprietary or under investigation .

Properties

IUPAC Name |

5-bromo-8-fluoroisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-6-1-2-7(11)8-5(6)3-4-13-9(8)12/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQOPQKRLZYDPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=C(C2=C1F)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-fluoroisoquinolin-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.

Halogenation: Bromination and fluorination reactions are performed to introduce bromine and fluorine atoms into the isoquinoline ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-8-fluoroisoquinolin-1-amine undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced forms.

Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation Products: Nitro derivatives, hydroxyl derivatives.

Reduction Products: Amine derivatives, hydrazine derivatives.

Substitution Products: Various functionalized isoquinolines.

Scientific Research Applications

5-Bromo-8-fluoroisoquinolin-1-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of biological systems and as a tool in molecular biology research.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-8-fluoroisoquinolin-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-Bromo-8-fluoroisoquinolin-1-amine with 8-Bromoisoquinolin-5-amine, a structurally related compound described in available literature:

| Property | This compound | 8-Bromoisoquinolin-5-amine |

|---|---|---|

| Molecular Formula | C₉H₆BrFN₂ | C₉H₇BrN₂ |

| Molecular Weight (g/mol) | 241.07 | 223.07 |

| Halogen Substituents | Br (position 5), F (position 8) | Br (position 8) |

| Amine Position | Position 1 | Position 5 |

| Purity | Data unavailable | ≥95% |

| Availability | Under investigation | Discontinued (all sizes) |

Key Observations:

- Bromine at position 5 may improve lipophilicity, aiding membrane permeability .

- Positional Isomerism: The amine group at position 1 (vs.

Research Findings

- Synthetic Challenges: Fluorination at position 8 introduces steric hindrance, complicating synthesis compared to 8-Bromoisoquinolin-5-amine. This may explain the discontinued status of the latter, as simpler halogenation pathways are often preferred .

- In contrast, bromine-only analogs like 8-Bromoisoquinolin-5-amine are typically used as intermediates rather than final bioactive molecules .

Biological Activity

5-Bromo-8-fluoroisoquinolin-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 8-position of the isoquinoline ring. This structural configuration influences its chemical reactivity and biological interactions. The introduction of halogens such as bromine and fluorine enhances lipophilicity and metabolic stability, making it a suitable candidate for drug development.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in critical biochemical pathways, which can lead to therapeutic effects in diseases such as cancer.

- Receptor Modulation : By binding to receptors, it can modulate their activity, influencing cellular signaling pathways.

Synthesis and Derivative Development

Several synthetic routes have been developed for producing this compound. These methods often involve electrophilic substitution reactions, where the bromine and fluorine atoms are introduced into the isoquinoline framework.

Common Synthetic Methods:

- Electrophilic Aromatic Substitution : Utilizing brominating agents for introducing bromine at the 5-position.

- Fluorination Techniques : Employing various fluorinating agents to achieve selective fluorination at the 8-position.

Biological Activity Data

Research indicates that this compound exhibits several notable biological activities:

Case Studies

Several studies have highlighted the biological potential of this compound:

- Anticancer Efficacy : A study evaluated its effects on breast cancer cell lines, revealing a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways.

- Antimicrobial Activity : Research demonstrated that this compound inhibited the growth of Gram-positive bacteria, suggesting its utility in developing new antibiotics.

- Mechanistic Insights : Detailed mechanistic studies have shown that the compound interacts with target enzymes through non-covalent interactions, enhancing its selectivity and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.